tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate

CAS No.: 478798-20-8

Cat. No.: VC2038642

Molecular Formula: C16H23N3O3

Molecular Weight: 305.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478798-20-8 |

|---|---|

| Molecular Formula | C16H23N3O3 |

| Molecular Weight | 305.37 g/mol |

| IUPAC Name | tert-butyl N-[4-(piperazine-1-carbonyl)phenyl]carbamate |

| Standard InChI | InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-4-12(5-7-13)14(20)19-10-8-17-9-11-19/h4-7,17H,8-11H2,1-3H3,(H,18,21) |

| Standard InChI Key | OOSDQQQVRDJXHJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CCNCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CCNCC2 |

Introduction

Structural Characteristics and Basic Properties

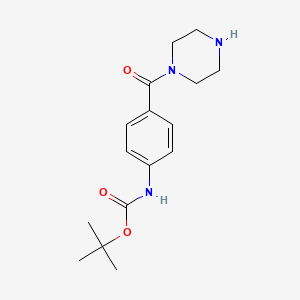

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is a complex organic compound featuring multiple functional groups strategically positioned to confer unique chemical and biological properties. The compound combines a piperazine moiety with a phenyl group via a carbonyl linkage, while incorporating a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality.

Fundamental Chemical Data

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₂₃N₃O₃ |

| Molecular Weight | 305.37 g/mol |

| CAS Number | 478798-20-8 |

| IUPAC Name | tert-butyl N-[4-(piperazine-1-carbonyl)phenyl]carbamate |

| Standard InChI | InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-4-12(5-7-13)14(20)19-10-8-17-9-11-19/h4-7,17H,8-11H2,1-3H3,(H,18,21) |

| Standard InChIKey | OOSDQQQVRDJXHJ-UHFFFAOYSA-N |

| SMILES Notation | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CCNCC2 |

The structural architecture of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate consists of three primary components: a piperazine heterocycle, a carbonyl-linked phenyl ring, and a tert-butoxycarbonyl (Boc) protecting group. The phenyl ring serves as a rigid scaffold connecting the piperazine and carbamate functionalities, enhancing the compound's stability and providing a platform for potential biological interactions.

Physical Properties

While specific physical data for tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is limited in the literature, its properties can be inferred from structurally similar compounds. The presence of both polar functional groups (amide, carbamate) and non-polar regions (phenyl, tert-butyl) suggests moderate solubility in organic solvents such as dichloromethane, chloroform, and DMSO, with limited solubility in water. The compound likely exists as a white to off-white crystalline solid at room temperature, with a melting point expected to be in the range of 120-150°C, although precise experimental data would be required for confirmation .

Synthetic Methodologies

Alternative Synthetic Routes

Drawing parallels from the synthesis of related piperazine derivatives, alternative synthetic approaches could include:

-

Palladium-catalyzed coupling reactions between appropriately functionalized piperazines and aryl halides

-

Amide coupling between 4-aminobenzoic acid derivatives and protected piperazines

-

Reductive amination strategies to form the critical C-N bonds

The choice of synthetic route would depend on reagent availability, scale requirements, and the desired purity of the final product .

Protection Strategies

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, enabling selective chemical transformations at other positions in the molecule. As documented for similar compounds, efficient Boc protection can be achieved using di-tert-butyl dicarbonate in the presence of a suitable base, such as triethylamine or sodium hydroxide .

The protective Boc group can be selectively removed under acidic conditions (typically trifluoroacetic acid in dichloromethane), allowing for further functionalization of the molecule in subsequent synthetic steps .

Structural Analogs and Related Compounds

Comparison with Structural Analogs

Several compounds share structural similarities with tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate, highlighting its unique positioning within a broader class of biologically active molecules. The table below presents a comparison of key structural analogs:

| Compound | Structural Differences | Notable Features |

|---|---|---|

| tert-Butyl N-[4-(piperazin-1-yl)phenyl]carbamate | Direct piperazine-phenyl bond instead of carbonyl linkage | Used as a building block in medicinal chemistry |

| tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | Boc protection on piperazine rather than on aniline | Serves as an intermediate in pharmaceutical synthesis |

| tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate | Meta substitution pattern versus para in the target compound | Different electronic properties affecting reactivity |

| tert-Butyl N-[(2S)-piperazine-2-carbonyl]carbamate | Stereocenter at piperazine C-2 | Enhanced selectivity in biological systems |

The distinct structural features of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate compared to its analogs confer unique chemical reactivity and potential biological activity profiles .

Chemical Reactivity and Transformations

Key Reactive Sites

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate possesses several reactive sites that can be exploited for further chemical transformations:

-

Secondary amine in piperazine ring: Susceptible to alkylation, acylation, and reductive amination

-

Carbamate group: Can be cleaved under acidic conditions to reveal the free amine

-

Carbonyl linkage: Potential site for reduction or nucleophilic addition

-

Aromatic ring: Amenable to electrophilic aromatic substitution reactions

Each of these reactive sites provides opportunities for structural elaboration to create more complex derivatives with potentially enhanced properties .

Synthetic Transformations

Based on the reactivity of similar compounds, tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate could undergo various synthetic transformations:

| Reaction Type | Reactive Site | Potential Products | Applications |

|---|---|---|---|

| Boc Deprotection | Carbamate group | Free amine derivative | Site for further functionalization |

| N-Alkylation | Piperazine secondary amine | N-substituted piperazines | Modulation of basicity and lipophilicity |

| Amide Reduction | Carbonyl linkage | Secondary amine linkage | Altered conformational flexibility |

| Nucleophilic Aromatic Substitution | Aromatic ring | Substituted derivatives | Electronic property modification |

These transformations represent valuable strategies for diversifying the compound's structure to access derivatives with potentially enhanced properties or novel applications .

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is limited in the literature, its structural features suggest characteristic spectroscopic profiles:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for:

-

tert-butyl protons (~1.4-1.5 ppm, singlet, 9H)

-

piperazine methylene protons (~2.8-3.5 ppm, multiplets, 8H)

-

aromatic protons (~6.9-7.6 ppm, multiplet pattern, 4H)

-

NH proton (~6.5-7.0 ppm, broad singlet, 1H)

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for:

-

N-H stretching (~3300-3400 cm⁻¹)

-

C=O stretching of carbamate (~1690-1710 cm⁻¹)

-

C=O stretching of amide (~1630-1650 cm⁻¹)

-

C-N stretching (~1200-1350 cm⁻¹)

-

Mass Spectrometry:

-

Molecular ion peak at m/z 305 (M+)

-

Characteristic fragmentation patterns including loss of the tert-butyl group (m/z 249) .

Chromatographic Analysis

For purity assessment and identification, high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be particularly valuable:

HPLC Analysis:

-

Reversed-phase HPLC using C18 columns

-

Mobile phase typically consisting of acetonitrile/water mixtures with appropriate buffers

-

UV detection at wavelengths around 220-254 nm due to the aromatic and carbonyl chromophores

TLC Analysis:

-

Silica gel plates

-

Developing systems such as dichloromethane/methanol mixtures

-

Visualization using UV light or ninhydrin staining

These analytical approaches would be essential for monitoring reaction progress during synthesis and assessing the purity of the final compound .

Current Research Directions and Future Prospects

Recent Research Developments

While specific research on tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is limited, recent studies on related piperazine derivatives have shown:

-

Development of novel synthetic methodologies for efficient piperazine functionalization

-

Discovery of piperazine-based compounds with promising activity against drug-resistant pathogens

-

Application of piperazine derivatives in targeted drug delivery systems

-

Exploration of piperazine-containing compounds as potential treatments for neuropsychiatric disorders

These research directions provide context for potential applications of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate and its derivatives .

Future Research Opportunities

Several promising research avenues for tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate include:

-

Structure-activity relationship studies: Systematic modification of the core structure to identify derivatives with enhanced biological activities

-

Target identification: Exploration of specific biological targets that interact with the compound or its derivatives

-

Improved synthetic methodologies: Development of more efficient, scalable, and environmentally friendly synthetic routes

-

Application in combinatorial chemistry: Utilization as a scaffold for the generation of compound libraries

-

Material science applications: Investigation of potential applications in polymer chemistry, sensor development, or surface modification

These research directions could significantly expand the utility and understanding of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate and related compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume